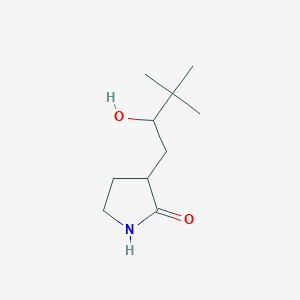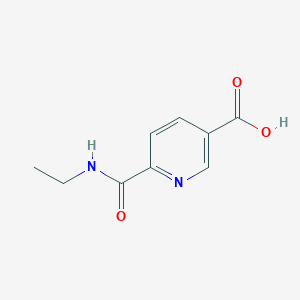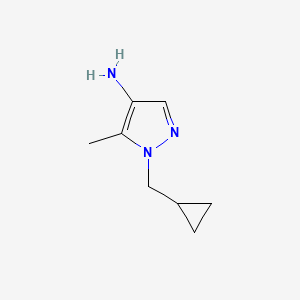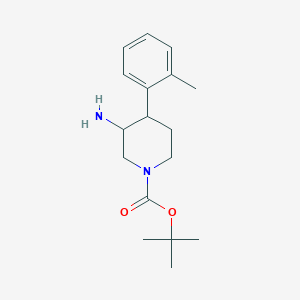
4-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. This compound is characterized by its unique structure, which includes an amino group at the 4th position and an ethyl group at the 2nd position of the isoindolinone ring. Isoindolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an aromatic primary amine with a suitable anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindolinones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one: This compound is structurally similar but has a methyl group instead of an ethyl group at the 2nd position.
Lenalidomide: A derivative of thalidomide, known for its immunomodulatory and anti-cancer properties.
Uniqueness: 4-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 2nd position may confer distinct properties compared to similar compounds with different substituents .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-amino-2-ethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H12N2O/c1-2-12-6-8-7(10(12)13)4-3-5-9(8)11/h3-5H,2,6,11H2,1H3 |
Clé InChI |
BRLBNBSVNJQOKJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2=C(C1=O)C=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)

![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)

![[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)

![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)

![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)


